molecular formula C21H23NO5S B1665677 benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate CAS No. 173429-64-6

benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate

Cat. No. B1665677
M. Wt: 401.5 g/mol
InChI Key: JHQKLXNTEQHOHI-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aladotril inhibits neutral endopeptidase;  prodrug of aladotrilat.

Scientific Research Applications

Sulfur Isoster of (R)-Lactic Acid and Ester Precursors

  • Application : Benzyl (R)-2-(acetylthio)propanoate, related to your compound, is studied as a sulfur isoster of (R)-lactic acid. This compound, being less odorous than its analogues, is used in synthesis through a clean SN2 displacement reaction. It is an example of how sulfur-containing benzyl esters can be utilized in chemistry (Sasaki, Kawamoto, & Tanabe, 2018).

Preparation of 2-Mercapto-3-Arylpropanoic Acids

  • Application : The synthesis and reaction of 2-mercapto-3-arylpropanoic acids, similar in structure to your compound, have been explored. These compounds are used in the preparation of several derivatives, including thiazolidinones and rhodanine derivatives (Pokhodylo, Matiychuk, & Obushak, 2012).

Chemo-Enzymatic Synthesis and Intrinsic Degradation Kinetics

  • Application : In pharmacokinetics, compounds like alminoprofen and its derivatives, structurally similar to your compound, are synthesized using chemo-enzymatic methods. These studies also delve into the stereochemistry and degradation kinetics of such compounds (Baba et al., 2018).

Polymorphism in Pharmaceutical Compounds

  • Application : Compounds like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, similar in complexity to your compound, are investigated for polymorphism in pharmaceutical development. This research provides insights into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).

Characterization and Reactivity Prediction

  • Application : The reaction of benzoyl isothiocyanate with amino acids, forming compounds like 2-[(benzoylcarbamothioyl)amino]-3-hydroxypropanoic acid, closely relates to your compound. These derivatives are characterized by various spectroscopic techniques and theoretical predictions about their reactivity, providing valuable insights into their potential applications (Odame et al., 2015).

Transfer Hydrogenation in Water

  • Application : The study of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid and its complexes, which are structurally related to your compound, focuses on transfer hydrogenation in water. This research highlights the utility of such compounds in catalytic transfer hydrogenation, an important reaction in organic chemistry (Prakash et al., 2014).

Spectroscopic and Antimicrobial Studies

  • Application : Compounds like 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, structurally analogous to your compound, are synthesized and studied for their antimicrobial activities. This demonstrates the potential of such compounds in developing new antimicrobial agents (Attia et al., 2014).

properties

CAS RN

173429-64-6

Product Name

benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate

InChI

InChI=1S/C21H23NO5S/c1-14(21(24)25-11-15-5-3-2-4-6-15)22-20(23)17(12-28)9-16-7-8-18-19(10-16)27-13-26-18/h2-8,10,14,17,28H,9,11-13H2,1H3,(H,22,23)/t14-,17+/m1/s1

InChI Key

JHQKLXNTEQHOHI-WMLDXEAASA-N

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC3=C(C=C2)OCO3)CS

SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CS

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CS

Appearance

Solid powder

Other CAS RN

173429-64-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aladotril;  BP 1137;  BP-1137;  BP1137; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate
Reactant of Route 2
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate
Reactant of Route 3
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate
Reactant of Route 4
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate
Reactant of Route 5
Reactant of Route 5
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate
Reactant of Route 6
Reactant of Route 6
benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate

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